molecular formula C8H9BrFNO2 B8204957 5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine

5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine

Cat. No.: B8204957
M. Wt: 250.06 g/mol
InChI Key: XSNNAHCZHJNTON-UHFFFAOYSA-N
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Description

5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, fluorine, and dimethoxymethyl groups attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-3-(dimethoxymethyl)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNAHCZHJNTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine typically involves the bromination, methoxylation, and fluorination of pyridine derivatives. One common method starts with the commercially available 3,4,5-trimethoxytoluene, which undergoes bromination using a NaBr-H₂O₂ system in acetic acid to yield the brominated intermediate. This intermediate is then subjected to methoxylation using CH₃ONa and CuBr at elevated temperatures. Finally, fluorination is achieved using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: Used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Plays a role in drug discovery and development, particularly in designing molecules with potential therapeutic effects.

    Industry: Employed in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
  • 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone

Uniqueness

5-Bromo-3-(dimethoxymethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in various synthetic applications .

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